molecular formula C22H18O4 B1670425 Dibenzyl phthalate CAS No. 523-31-9

Dibenzyl phthalate

Cat. No.: B1670425
CAS No.: 523-31-9
M. Wt: 346.4 g/mol
InChI Key: UCVPKAZCQPRWAY-UHFFFAOYSA-N
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Description

Dibenzyl phthalate is a chemical compound with the molecular formula C22H18O4. It is an ester of phthalic acid and benzyl alcohol. This compound is commonly used as a plasticizer, which is a substance added to materials to increase their flexibility, transparency, durability, and longevity. This compound is also known for its role in modifying the properties of synthetic resin substrates, enhancing the flexibility and durability of the end products .

Mechanism of Action

Target of Action

Dibenzyl phthalate is a type of phthalate, a group of chemicals often used as plasticizers . It is known to interact with nuclear receptors in various neural structures involved in controlling brain functions . These receptors are crucial for the neurodevelopmental process .

Mode of Action

This compound, like other phthalates, is an endocrine-disrupting chemical . It can affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . This interaction can alter the development and function of hormone-dependent structures within the nervous system, potentially inducing neurological disorders .

Biochemical Pathways

Phthalates, including this compound, are known to dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis . This dysregulation can lead to a variety of downstream effects, including the onset of neurological disorders at the intracellular level .

Pharmacokinetics

It is known that phthalates can be determined in a concentration range from 03 to 20 mg/m3 in the air .

Result of Action

The interaction of this compound with its targets can lead to a variety of molecular and cellular effects. For instance, it has been associated with neurological disorders such as attention-deficit/hyperactivity disorder and autism spectrum disorder . In addition, it can disrupt hippocampal neurons, activate neuroinflammation, and inhibit neuroactive receptors .

Action Environment

Phthalates, including this compound, are nearly ubiquitous due to their high production quantities and manifold fields of application . Environmental factors such as the presence of other chemicals, temperature, and pH can influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzyl phthalate can be synthesized through the esterification of phthalic anhydride with benzyl alcohol. The reaction typically involves heating phthalic anhydride and benzyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds as follows:

Phthalic anhydride+2Benzyl alcoholDibenzyl phthalate+Water\text{Phthalic anhydride} + 2 \text{Benzyl alcohol} \rightarrow \text{this compound} + \text{Water} Phthalic anhydride+2Benzyl alcohol→Dibenzyl phthalate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Dibenzyl phthalate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and benzyl alcohol.

    Oxidation: this compound can be oxidized to form phthalic acid and benzaldehyde.

    Substitution: The benzyl groups in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Various nucleophiles under suitable conditions.

Major Products Formed:

Scientific Research Applications

Dibenzyl phthalate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • Dimethyl phthalate
  • Diethyl phthalate
  • Dibutyl phthalate
  • Benzyl butyl phthalate
  • Di(2-ethylhexyl) phthalate

Comparison: Dibenzyl phthalate is unique among phthalates due to its specific ester groups, which confer distinct physical and chemical properties. Compared to other phthalates, this compound has a higher molecular weight and different solubility characteristics. Its specific interactions with biological systems also differ, making it a compound of interest in toxicological studies .

Properties

IUPAC Name

dibenzyl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c23-21(25-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)22(24)26-16-18-11-5-2-6-12-18/h1-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVPKAZCQPRWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870581
Record name Dibenzyl phthalate
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Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

523-31-9
Record name Benzyl phthalate
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Record name Dibenzyl phthalate
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Record name DIBENZYL PHTHALATE
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Record name Dibenzyl phthalate
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Record name Dibenzyl phthalate
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Record name Dibenzyl phthalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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